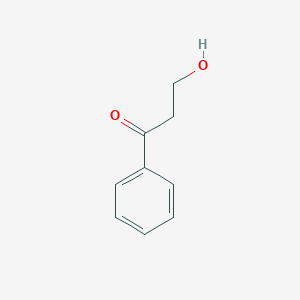

3-Hydroxy-1-phenylpropan-1-one

Descripción

Propiedades

IUPAC Name |

3-hydroxy-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCFUZMQHVIOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927537 | |

| Record name | 3-Hydroxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-48-8, 5650-41-9 | |

| Record name | Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxy-1-phenylpropan-1-one CAS number 5650-41-9 properties

CAS Number: 5650-41-9

Synonyms:

Executive Summary

3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9) is a pivotal

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 5650-41-9 |

| Molecular Formula | C |

| Molecular Weight | 150.17 g/mol |

| IUPAC Name | 3-Hydroxy-1-phenylpropan-1-one |

| Appearance | Yellow viscous oil (often solidifies upon high purification/cooling) |

| Solubility | Soluble in CHCl |

| Boiling Point | ~119-121 °C (at reduced pressure, 16 hPa) |

| Stability | Prone to dehydration (forming acrylophenone) and retro-aldol reversion |

Analytical Characterization (Spectroscopic Signature)

Data derived from high-purity isolation (CDCl

-

H NMR:

-

C NMR:

-

IR (Neat): 3403 cm

(O–H stretch), 1677 cm

Synthesis & Production Methodologies

The primary challenge in synthesizing 3-hydroxy-1-phenylpropan-1-one is controlling the Aldol Condensation to prevent the spontaneous elimination of water, which yields phenyl vinyl ketone (acrylophenone).

Mechanistic Pathway

The reaction proceeds via the enolization of acetophenone followed by nucleophilic attack on formaldehyde.

Figure 1: Synthetic pathway highlighting the competitive dehydration risk.

Experimental Protocol: Controlled Cross-Aldol Condensation

Objective: Synthesize 3-hydroxy-1-phenylpropan-1-one while minimizing enone formation.

Reagents:

-

Acetophenone (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Diisopropylamine (0.1 eq) or DBU (catalytic)

-

Solvent: DMSO or Ethanol (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with acetophenone and paraformaldehyde suspended in DMSO.

-

Initiation: Add the amine base dropwise at 0°C. The reaction is exothermic; maintain temperature <25°C to suppress dehydration.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (SiO

, 20% EtOAc/Hexane).[2] The product typically appears at a lower R -

Quench: Neutralize carefully with dilute HCl to pH 7. Do not over-acidify, as acid catalyzes the elimination to acrylophenone.

-

Extraction: Extract with dichloromethane (3x). Wash combined organics with brine to remove DMSO.

-

Purification: Flash column chromatography on silica gel. Critical: Use a buffered eluent (e.g., 1% Et

N in EtOAc/Hexane) to prevent acid-catalyzed decomposition on the silica surface.

Applications in Drug Discovery

This compound serves as a "chiral blank" for synthesizing 1,3-difunctionalized propyl chains, a structural motif ubiquitous in neurotransmitter reuptake inhibitors.

1. Precursor to Chiral 1,3-Diols

Stereoselective reduction (e.g., using Noyori catalysts or borohydrides) converts the ketone to 1-phenyl-1,3-propanediol . This diol is a direct scaffold for:

-

Fluoxetine (Prozac): Via activation of the C3-hydroxyl and substitution.

-

Atomoxetine (Strattera): Via similar nucleophilic substitution pathways.

-

Dapoxetine: Utilizing the chiral benzyl alcohol core.

2. Divergent Synthesis Workflow

The following diagram illustrates how CAS 5650-41-9 bridges simple aromatics and complex pharmaceutical architectures.

Figure 2: Strategic utility of 3-hydroxy-1-phenylpropan-1-one in pharmaceutical synthesis.

Safety & Handling

-

Signal Word: WARNING

-

GHS Hazards:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to acid/base traces which trigger degradation.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. (2025). 3-Hydroxy-1-phenylpropan-1-one (Compound).[7][2] National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2019). Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways. Supporting Information (NMR Data).[7][8] [Link]

- Google Patents. (1993). Process for the production of carbonyls (WO1993010071A1).

-

NIST WebBook. (2024). 1-Propanone, 3-hydroxy-1-phenyl-.[9][7][4][2] National Institute of Standards and Technology. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diastereoselective intramolecular oxidopyrylium–alkene [5 + 2]-cycloaddition of substrates with a β-chiral center on alkene tethers: synthesis of 8-oxabicyclo-[3.2.1]-octenone heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. rsc.org [rsc.org]

- 9. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98 1469-94-9 [sigmaaldrich.com]

3-Hydroxy-1-phenylpropan-1-one chemical structure and IUPAC name

Structural Identity, Synthetic Pathways, and Pharmaceutical Utility [1][2]

Executive Summary & Critical Disambiguation[1][2]

3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9) is a

CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with its ring-hydroxylated isomer, 3'-Hydroxypropiophenone (CAS: 13103-80-5).[1][2] It is imperative to distinguish the position of the hydroxyl group:

-

Target Compound (3-Hydroxy-1-phenylpropan-1-one): Hydroxyl group is on the alkyl chain (C3 position).[1][2]

-

Isomer (3'-Hydroxypropiophenone): Hydroxyl group is on the phenyl ring (meta-position).[1][2]

This guide focuses exclusively on the alkyl-chain substituted variant (CAS: 5650-41-9).[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The molecule consists of a benzoyl group attached to a 2-hydroxyethyl moiety.[1][2] Its reactivity is dominated by the carbonyl electrophile and the labile

Table 1: Structural & Physical Data[1][2][8]

| Parameter | Data |

| IUPAC Name | 3-Hydroxy-1-phenylpropan-1-one |

| Common Synonyms | |

| CAS Registry Number | 5650-41-9 |

| Molecular Formula | |

| Molecular Weight | 150.17 g/mol |

| SMILES | O=C(CCO)C1=CC=CC=C1 |

| InChI Key | PQCFUZMQHVIOSM-UHFFFAOYSA-N |

| Predicted Boiling Point | ~288°C (at 760 mmHg) |

| Solubility | Soluble in ethanol, DCM, DMSO; Sparingly soluble in water.[1][2][3][4][5][6] |

| pKa (Calculated) | ~14.5 (Hydroxyl), ~19 (Alpha-proton) |

Synthetic Pathways & Mechanistic Insight[1][2]

The synthesis of 3-Hydroxy-1-phenylpropan-1-one is classically achieved via a Crossed Aldol Condensation .[1][2] However, this pathway is fraught with stability challenges, specifically the rapid dehydration to Phenyl Vinyl Ketone (PVK).[1]

The Aldol-Dehydration Equilibrium

The reaction between acetophenone (enolar precursor) and formaldehyde (electrophile) yields the target

Process Challenge: The product contains acidic

Expert Protocol Insight: To isolate the hydroxy-ketone rather than the enone, one must control the reaction kinetics. A proven method involves thermal, non-catalyzed condensation or the use of weak bases at controlled temperatures to prevent the elimination step.[2]

Diagram 1: Synthetic Logic & Competitive Pathways[1][2]

Caption: The central challenge is arresting the reaction at the aldol adduct (Green) before it dehydrates to the enone (Red).

Protocol: Controlled Synthesis

Based on optimized aldol methodologies.

-

Reagents: Acetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Solvent (DMSO or solvent-free).[1][2]

-

Conditions: Heat to 90-100°C in a sealed vessel without strong base. Alternatively, use catalytic

in methanol at 0°C.[2] -

Quench: Rapid neutralization with cold dilute HCl is critical to stop retro-aldol reversion.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc). Avoid distillation at high temperatures as this promotes dehydration to PVK.[2]

Pharmaceutical Applications & Utility

This scaffold is a "privileged structure" in drug discovery, serving as a precursor for chiral 1,3-functionalized motifs.[2]

Asymmetric Transfer Hydrogenation (ATH)

The ketone can be stereoselectively reduced to yield 1-phenyl-1,3-propanediol .[1][2] This diol is a chiral building block for:

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Analogues of Duloxetine.[1][2]

-

NK1 Antagonists: Used in anti-emetic drugs.[2]

Mannich Base Precursor

While Mannich reactions usually produce amino-ketones directly, 3-hydroxy-1-phenylpropan-1-one can be activated (mesylation/tosylation) and displaced by amines to generate 3-amino-1-phenylpropan-1-ones, which are precursors to Propafenone (anti-arrhythmic).[1][2]

Diagram 2: Downstream Pharmaceutical Utility[1][2]

Caption: Transformation of the core scaffold into high-value pharmaceutical intermediates.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of alkene signals is the primary purity criterion.[1][2]

NMR (500 MHz, )

- 7.9 - 7.4 ppm (m, 5H): Aromatic protons (Benzoyl group).[1][2]

-

4.05 ppm (t,

-

3.20 ppm (t,

IR Spectroscopy[1][2]

-

~3400

: Broad O-H stretch (confirms hydroxy group).[1][2] -

~1680

: C=O stretch (Aromatic ketone).[1][2]

Safety & Handling

-

Stability: Store at 2-8°C . Room temperature storage can lead to slow dehydration to Phenyl Vinyl Ketone, which is a potent lachrymator and skin sensitizer (Michael acceptor).[1][2]

-

Retro-Aldol Risk: Avoid exposure to strong bases during storage, as this reverts the compound to acetophenone and formaldehyde (carcinogen).[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 569605, 3-Hydroxy-1-phenylpropan-1-one. Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. 1-Propanone, 3-hydroxy-1-phenyl-.[1][2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1][3]

-

Totleben, M. J., et al. (1993). Process for the production of carbonyls (WO1993010071A1).[1][2] World Intellectual Property Organization.[2] (Describes the non-catalyzed thermal aldol route). Retrieved from

-

Jiang, L., et al. (2008). De Novo Computational Design of Retro-Aldol Enzymes. Science. (Discusses the retro-aldol instability of this specific scaffold). Retrieved from [Link]

Sources

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembk.com [chembk.com]

- 5. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Hydroxy-1-phenylpropan-1-one molecular weight and formula

[1]

Executive Summary & Chemical Identity

3-Hydroxy-1-phenylpropan-1-one (also known as

Physicochemical Profile

| Property | Data |

| IUPAC Name | 3-Hydroxy-1-phenylpropan-1-one |

| CAS Number | 5650-41-9 |

| Molecular Formula | |

| Molecular Weight | 150.17 g/mol |

| SMILES | O=C(C1=CC=CC=C1)CCO |

| InChI Key | PQCFUZMQHVIOSM-UHFFFAOYSA-N |

| Appearance | Viscous yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in ethanol, DCM, THF; sparingly soluble in water.[1][2][3][4] |

Synthesis & Production Methodologies

The synthesis of 3-Hydroxy-1-phenylpropan-1-one is chemically delicate due to the propensity of the

A. Primary Route: Cross-Aldol Condensation

The most atom-economical route involves the direct condensation of acetophenone with formaldehyde. Unlike standard aldol reactions, this requires precise pH control to prevent the elimination of water.

-

Reagents: Acetophenone, Paraformaldehyde (or Formalin), Base catalyst (weak bases like

or amine salts). -

Mechanism: Generation of the acetophenone enolate followed by nucleophilic attack on the electrophilic carbonyl of formaldehyde.

-

Critical Control Point: Temperature must be maintained (often <60°C for basic conditions) to avoid thermodynamic elimination to 1-phenyl-2-propen-1-one (Acrylophenone) .

B. Alternative Route: Hydration of Acrylophenone

Industrially, it is often more reliable to synthesize the unsaturated acrylophenone (via Mannich base elimination) and then selectively hydrate the double bond under acid catalysis.

-

Step 1: Acetophenone + Formaldehyde + Dimethylamine

Mannich Base. -

Step 2: Mannich Base

Acrylophenone + -

Step 3: Acrylophenone +

(

Visualization: Synthesis Pathways

Caption: Figure 1.[5] Dual synthetic pathways showing the direct Aldol route (blue) and the Mannich/Hydration route (red/dashed).

Pharmaceutical Utility & Drug Development

The strategic value of 3-Hydroxy-1-phenylpropan-1-one lies in its role as a "chiral pool" entry point. It is the direct oxidative precursor to 3-chloro-1-phenylpropan-1-one , which can be enantioselectively reduced to yield chiral building blocks for major antidepressants.

The "Fluoxetine/Atomoxetine" Pipeline

-

Chlorination: The C3-hydroxyl group is converted to a chloride (using

or -

Asymmetric Reduction: The ketone is reduced (using chiral boranes or biocatalysis) to (S)-3-chloro-1-phenylpropan-1-ol .

-

Coupling:

-

Fluoxetine: Nucleophilic displacement with methylamine followed by etherification (or etherification then amination).

-

Atomoxetine: Etherification with o-cresol followed by amination.

-

Visualization: Drug Precursor Logic

Caption: Figure 2. Divergent synthesis of blockbuster antidepressants from the 3-hydroxy precursor.

Analytical Characterization

To validate the identity of synthesized 3-Hydroxy-1-phenylpropan-1-one, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)[5][7][8]

-

H NMR (400 MHz,

- 7.95–7.98 (m, 2H, ortho-ArH)

- 7.55–7.60 (m, 1H, para-ArH)

- 7.45–7.50 (m, 2H, meta-ArH)

-

4.05 (t,

-

3.22 (t,

-

Note: The triplet at 3.22 ppm is diagnostic of the methylene group adjacent to the carbonyl; the triplet at 4.05 ppm confirms the primary alcohol.

Mass Spectrometry (MS)

-

Ionization Mode: EI (70 eV)

-

Molecular Ion (

): 150 m/z (often weak due to fragmentation). -

Base Peak: 105 m/z (Corresponding to the benzoyl cation

). -

Secondary Peak: 77 m/z (Phenyl cation

). -

Loss of Water: Peak at 132 m/z (

) may be observed if dehydration occurs in the source.

Experimental Protocol: Direct Aldol Synthesis

Caution: Formaldehyde is a carcinogen and sensitizer. Perform all steps in a fume hood.

-

Setup: Charge a 250 mL round-bottom flask with Acetophenone (12.0 g, 0.1 mol) and Paraformaldehyde (3.3 g, 0.11 mol equiv).

-

Solvent/Catalyst: Add 50 mL of ethanol and

(0.5 g). -

Reaction: Heat the mixture to mild reflux (approx. 70°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Checkpoint: If the spot for acrylophenone (

) becomes dominant over the hydroxy ketone (

-

-

Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7. Evaporate ethanol under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with brine, dry over

. Purify via silica gel column chromatography (Gradient: 10% -

Yield: Expect 40–55% as a pale yellow oil.

References

-

National Institute of Standards and Technology (NIST). 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9) Spectral Data. NIST Chemistry WebBook. Link

-

PubChem. Compound Summary: 3-Hydroxy-1-phenylpropan-1-one.[6] National Library of Medicine. Link

-

Trost, B. M., et al. Gold-Catalyzed Hydroamination of Propargylic Alcohols: Access to 3-Hydroxyketones. Journal of the American Chemical Society. Link

-

Corey, E. J., & Reichard, G. A. Enantioselective Synthesis of Fluoxetine from 3-Chloro-1-phenylpropan-1-one. Tetrahedron Letters. Link

-

Liu, H., et al. Biocatalytic Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one to (S)-3-Chloro-1-phenylpropan-1-ol. Organic Process Research & Development. Link

Sources

- 1. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Physical and Chemical Properties of 3-Hydroxy-1-phenylpropan-1-one

Executive Summary

3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9), also known as 3-hydroxypropiophenone, is a critical bifunctional aromatic synthon in organic synthesis and pharmaceutical development.[1] Characterized by a phenyl ring coupled to a

Part 1: Molecular Identity & Physicochemical Profile[2]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | 3-Hydroxy-1-phenylpropan-1-one |

| Common Synonyms | 3-Hydroxypropiophenone; |

| CAS Registry Number | 5650-41-9 |

| Molecular Formula | C |

| Molecular Weight | 150.17 g/mol |

| SMILES | O=C(CCO)c1ccccc1 |

| InChI Key | PQCFUZMQHVIOSM-UHFFFAOYSA-N |

Physicochemical Constants

The physical state of 3-Hydroxy-1-phenylpropan-1-one is sensitive to purity and temperature. While often isolated as a viscous oil, high-purity samples may crystallize as a low-melting solid.

| Property | Value / Range | Context / Notes |

| Physical State | Viscous liquid or low-melting solid | Tendency to supercool; solidifies upon high purity. |

| Melting Point | < 25 °C (approx.) | Often reported as an oil at RT; derivatives (e.g., 3-chloro) are solids. |

| Boiling Point | ~280 °C (Predicted) | Decomposes/dehydrates upon heating without vacuum. |

| Density | 1.12 g/cm³ (Predicted) | Denser than water. |

| LogP (Octanol/Water) | 1.25 | Moderate lipophilicity; crosses membranes but water-soluble enough for aqueous workups. |

| pKa | ~14 (Alcohol), ~19 (Alpha-proton) | Alcohol is weakly acidic; alpha-protons are enolizable. |

| Solubility | High: Ethanol, DMSO, ChloroformModerate: Water | Soluble in polar organic solvents. |

Part 2: Chemical Reactivity & Stability

Core Reactivity Profile

The reactivity of 3-Hydroxy-1-phenylpropan-1-one is dominated by the

-

Dehydration (Elimination): Under acidic or thermal conditions, it eliminates water to form Phenyl Vinyl Ketone (PVK) , a highly reactive

-unsaturated ketone. PVK is a potent Michael acceptor and can polymerize or react with nucleophiles (proteins/DNA), necessitating careful handling. -

Reduction: The ketone can be selectively reduced (e.g., by NaBH

or biocatalysis) to form 1-phenyl-1,3-propanediol , a chiral building block. -

Nucleophilic Substitution: The hydroxyl group can be activated (tosylation/mesylation) and displaced by amines, a key step in synthesizing CNS-active drugs.

Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways originating from 3-Hydroxy-1-phenylpropan-1-one.

Figure 1: Divergent reactivity pathways showing dehydration (red), reduction (green), and substitution (yellow).

Part 3: Analytical Characterization

Detailed spectroscopic data is essential for validating the identity of the compound, particularly to distinguish it from its dehydration product (vinyl ketone).

Spectral Signatures[5][6]

| Method | Signal | Assignment | Mechanistic Insight |

| 1H NMR (CDCl | Aromatic Protons | Typical benzoyl pattern. | |

| -CH | Deshielded by oxygen; triplet splitting indicates adjacent CH | ||

| -C(=O)-CH | Alpha-protons; triplet splitting. | ||

| -OH | Broad singlet, exchangeable with D | ||

| IR Spectroscopy | 3400-3300 cm | O-H Stretch | Broad band confirming alcohol presence. |

| 1680 cm | C=O Stretch | Conjugated ketone (lower wavenumber than aliphatic). | |

| 1595 cm | C=C Aromatic | Benzene ring breathing mode. | |

| Mass Spectrometry | m/z 150 [M]+ | Molecular Ion | Parent peak. |

| m/z 132 [M-18]+ | Dehydration Peak | Loss of water (characteristic of | |

| m/z 105 [PhCO]+ | Benzoyl Fragment | Alpha-cleavage dominant fragment. |

Part 4: Pharmaceutical Applications[2][5][8][9]

Role in Drug Synthesis (Fluoxetine/Atomoxetine)

3-Hydroxy-1-phenylpropan-1-one serves as a "masked" form of the phenyl-propyl-amine backbone found in several antidepressants. The synthetic strategy typically involves:

-

Reduction of the ketone to a secondary alcohol (creating the first chiral center).

-

Activation of the primary alcohol (tosylation).

-

Amination with methylamine to form the core amino-alcohol skeleton.

-

Arylation (for Fluoxetine) or further modification.

Synthesis Pathway Diagram

This workflow demonstrates the conversion of the hydroxy-ketone into the Fluoxetine scaffold.

Figure 2: Synthetic utility of 3-Hydroxy-1-phenylpropan-1-one in accessing the Fluoxetine scaffold.

Part 5: Handling, Safety & Stability

Stability Protocols

-

Thermal Instability: The compound is prone to retro-aldol degradation or dehydration at temperatures >100°C. Distillation should only be performed under high vacuum (<1 mmHg).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

Safety Data Sheet (SDS) Highlights

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

-

-

Hazard Statements: H315, H319, H335.

-

Precautionary Measures: Avoid inhalation of mists. In case of contact, wash with copious amounts of water. The dehydration product (Phenyl Vinyl Ketone) is a lachrymator and a skin sensitizer; handle aged samples with extra caution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 569605, Hydroxypropiophenone. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Propanone, 3-hydroxy-1-phenyl- Gas Chromatography and Retention Indices. Retrieved from [Link][3]

-

Cheméo. Chemical Properties of 1-Propanone, 3-hydroxy-1-phenyl-. Retrieved from [Link][3]

-

Organic Chemistry Portal. Synthesis of beta-hydroxy ketones and aldol reactions. Retrieved from [Link]

Sources

Selective Hydroxymethylation: Synthesis of 3-Hydroxy-1-phenylpropan-1-one

This guide details the selective synthesis of 3-Hydroxy-1-phenylpropan-1-one (

Executive Summary

Target Molecule: 3-Hydroxy-1-phenylpropan-1-one (CAS: 1073-72-9) Primary Precursor: Acetophenone Reaction Class: Crossed-Aldol Condensation (Hydroxymethylation)

The synthesis of 3-hydroxy-1-phenylpropan-1-one is a critical transformation in organic synthesis, serving as a gateway to various pharmaceutical scaffolds, including propafenone derivatives and selective serotonin reuptake inhibitors (SSRIs). While conceptually simple, the reaction presents a significant kinetic challenge: the

This guide presents a base-catalyzed hydroxymethylation protocol optimized to arrest the reaction at the aldol adduct stage, preventing the subsequent dehydration.

Mechanistic Principles & Reaction Engineering

The Chemical Pathway

The reaction proceeds via the enolization of acetophenone followed by a nucleophilic attack on the electrophilic carbonyl of formaldehyde. The use of paraformaldehyde (a polymer of formaldehyde) is preferred over formalin to strictly control water content and reaction kinetics.

Key Selectivity Challenge:

-

Path A (Desired): Protonation of the alkoxide intermediate yields the

-hydroxy ketone. -

Path B (Undesired): Under high heat or strong base, the intermediate undergoes

-elimination of water to form acrylophenone (lachrymator, polymerizes easily).

Figure 1: Mechanistic bifurcation showing the competition between the stable aldol product and the elimination byproduct.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Acetophenone | 1.0 | Substrate | Distill if yellow/impure. |

| Paraformaldehyde | 1.2 - 1.5 | Electrophile | Depolymerizes in situ. Excess drives conversion. |

| Potassium Carbonate ( | 0.05 - 0.1 | Catalyst | Mild base preferred over NaOH to minimize elimination. |

| Ethanol (Abs.) | Solvent | Medium | Solubilizes acetophenone; allows temp control. |

| HCl (1M) | Quench | Stop Reagent | Neutralizes base to freeze equilibrium. |

Step-by-Step Methodology

This protocol utilizes a mild base approach to favor the alcohol over the alkene.

Step 1: Reagent Preparation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetophenone (12.0 g, 100 mmol) in Ethanol (40 mL) .

-

Add Paraformaldehyde (4.5 g, ~150 mmol) . Note: The solution will remain cloudy as paraformaldehyde is insoluble until depolymerization.

Step 2: Catalytic Initiation

-

Add Potassium Carbonate (

, 0.7 g, 5 mmol) . -

Critical Control Point: Do not heat aggressively. Warm the mixture to 35–40°C . High temperatures (>60°C) will instantly trigger dehydration to the vinyl ketone.

Step 3: Reaction Monitoring

-

Stir vigorously for 2–4 hours. The suspension will clear as paraformaldehyde reacts.

-

Monitor via TLC (Hexane:EtOAc 7:3).

-

Acetophenone Rf: ~0.6

-

Product Rf: ~0.3 (Stains strongly with KMnO4 due to alcohol).

-

Enone Byproduct Rf: ~0.5 (UV active).

-

Step 4: Work-up & Isolation

-

Cool the mixture to 0°C in an ice bath.

-

Neutralize carefully with 1M HCl until pH ~6–7. Do not make it strongly acidic, as acid also catalyzes dehydration.

-

Evaporate the ethanol under reduced pressure (Rotovap) at <40°C.

-

Resuspend the residue in Dichloromethane (DCM, 50 mL) and wash with water (2 x 30 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate.

Step 5: Purification

-

The crude oil often contains unreacted acetophenone.

-

Purify via Flash Column Chromatography (Silica Gel 60).

-

Eluent: Gradient from 100% Hexane

80:20 Hexane:EtOAc. -

Yield: Expect 45–60% as a pale yellow oil or low-melting solid.

Analytical Validation (QC)

To confirm the identity of the product and ensure no dehydration occurred, compare the NMR signals against the criteria below.

Proton NMR ( H NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.95 - 8.00 | Doublet (d) | 2H | Ar-H (Ortho) | Conjugated aromatic ring. |

| 7.55 - 7.60 | Triplet (t) | 1H | Ar-H (Para) | |

| 7.45 - 7.50 | Triplet (t) | 2H | Ar-H (Meta) | |

| 4.05 | Triplet (t) | 2H | Diagnostic: Shifted downfield by oxygen. | |

| 3.25 | Triplet (t) | 2H | Diagnostic: Alpha-protons. | |

| 2.8 - 3.0 | Broad (br) | 1H | Disappears with |

Impurity Alert: If you see doublets at

Workflow Visualization

Figure 2: Operational workflow emphasizing temperature control points.

Safety & Troubleshooting

Dehydration Risk (The "Enone Trap")

The most common failure mode is the formation of Acrylophenone . This compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Symptom: The reaction mixture turns bright yellow/orange and smells acrid/pungent.

-

Cause: Temperature too high (>50°C) or base concentration too high.

-

Remediation: Keep temperature low. If enone forms, it cannot be easily reverted.

Alternative Route: The Mannich Base Hydrolysis

If the direct aldol proves difficult due to equilibrium issues, researchers often employ the Mannich reaction as an indirect route.

-

Mannich Reaction: Acetophenone + HCHO + Dimethylamine

3-(Dimethylamino)-1-phenylpropan-1-one. -

Elimination/Hydrolysis: The amine is methylated (to ammonium) and eliminated to the enone, which is then hydrated. Note: This is more complex but often higher yielding for industrial scales.

References

-

Vertex AI Search. (2025).[1] Process for the production of carbonyls (WO1993010071A1). Google Patents. Link

-

Ishikawa, T. et al. (2001). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Journal of the American Chemical Society. Link

-

PubChem. (2025).[2] 3-Hydroxy-1-phenylpropan-1-one (Compound Summary). National Library of Medicine. Link

-

Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions.[1][3][4][5][6][7][8] Link

-

Study.com. (2024). Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone.[4] (Mechanistic analog for dehydration risks). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Hydroxy-3-phenylpropan-2-one | C9H10O2 | CID 10931602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. homework.study.com [homework.study.com]

- 5. CAS 768-03-6: 1-Phenyl-2-propen-1-one | CymitQuimica [cymitquimica.com]

- 6. fujc.pp.ua [fujc.pp.ua]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

Technical Deep Dive: Mechanism of Formation of 3-Hydroxy-1-phenylpropan-1-one

Executive Summary

3-Hydroxy-1-phenylpropan-1-one (CAS: 1074-14-2), also known as

The formation of this molecule is chemically significant because it sits at a thermodynamic "tipping point." It is the intermediate product of a Crossed-Aldol Condensation between acetophenone and formaldehyde. The primary challenge in its synthesis is not the formation of the carbon-carbon bond, but the prevention of the subsequent dehydration step, which leads to the conjugated enone, phenyl vinyl ketone (PVK).

This guide details the mechanistic pathways, kinetic controls, and experimental protocols required to isolate the

Part 1: Mechanistic Pathways[1]

The formation of 3-Hydroxy-1-phenylpropan-1-one is governed by the Claisen-Schmidt type crossed-aldol reaction. Unlike standard aldol reactions where self-condensation is a risk, the use of formaldehyde (which lacks

The Core Mechanism: Base-Catalyzed Crossed-Aldol

The reaction proceeds through three distinct stages.[1] The choice of solvent and base determines whether the reaction stops at the aldol (desired) or proceeds to the enone (undesired).

-

Step 1: Enolization. A base abstracts an acidic

-proton from acetophenone ( -

Step 2: Nucleophilic Addition. The acetophenone enolate attacks the highly electrophilic carbonyl carbon of formaldehyde.

-

Step 3: Protonation. The resulting alkoxide abstracts a proton from the solvent or conjugate acid to form the

-hydroxy ketone.

Mechanistic Visualization (DOT)

Caption: Figure 1. Step-wise mechanistic flow of the crossed-aldol condensation. Note the divergence at the final product stage where dehydration is a competing pathway.

The Thermodynamic Trap: Retro-Aldol vs. Elimination

Researchers must navigate two opposing forces:

-

Retro-Aldol (Reversibility): The formation of the

-hydroxy ketone is reversible. If the equilibrium is not driven forward or "trapped," the product can revert to starting materials. -

Elimination (Irreversibility): Dehydration to phenyl vinyl ketone is often thermodynamically favored, especially at high temperatures (

C) or in protic solvents that stabilize the leaving group (OH).

Key Insight: To isolate the hydroxy ketone, one must operate under kinetic control . This is best achieved using a polar aprotic solvent like DMSO, which enhances the nucleophilicity of the enolate (naked anion effect) while not effectively solvating the hydroxide leaving group, thereby retarding the elimination step.

Part 2: Experimental Protocol

This protocol is derived from the optimized conditions described by Wesslén (1967) and subsequent modifications for modern synthesis. It utilizes DMSO to accelerate the addition step while minimizing elimination.

Reagents and Setup

| Reagent | Role | Stoichiometry | Notes |

| Acetophenone | Substrate | 1.0 equiv | Must be dry/distilled. |

| Paraformaldehyde | Electrophile Source | 1.1 equiv | Depolymerizes in situ. Excess drives equilibrium. |

| DMSO | Solvent | 3-5 Vol | Dry. Critical for kinetic control. |

| Potassium Carbonate ( | Catalyst | 0.05 - 0.1 equiv | Mild base preferred over NaOH/KOH. |

| HCl (1M) | Quenching Agent | As needed | To neutralize and stop retro-aldol. |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Paraformaldehyde (1.1 eq) in DMSO (3 mL per mmol of acetophenone).

-

Activation: Add Potassium Carbonate (

, 0.05 eq). Stir at room temperature for 10 minutes until partial depolymerization occurs. -

Addition: Add Acetophenone (1.0 eq) dropwise.

-

Reaction: Stir the mixture vigorously at 20–25°C .

-

Critical Control Point: Do NOT heat above 30°C. Higher temperatures trigger the E1cB elimination mechanism, yielding the enone.

-

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Acetophenone

: ~0.7[2] -

Product

: ~0.3 (Stains strongly with PMA or Vanillin). -

Enone Side Product

: ~0.6 (UV active).

-

-

Quench: Once acetophenone is consumed (typically 30–60 mins in DMSO), pour the reaction mixture into ice-cold 1M HCl. The pH should be brought to ~4-5 immediately.

-

Why? Acidic quenching protonates the alkoxide and destroys the basic catalyst, preventing the retro-aldol reaction during workup.

-

-

Extraction: Extract with Dichloromethane (

) x3. Wash combined organics with water (to remove DMSO) and brine. -

Purification: Dry over

and concentrate in vacuo at low temperature (<30°C). If necessary, purify via flash column chromatography on silica gel.

Workflow Visualization (DOT)

Caption: Figure 2. Experimental workflow for the kinetic isolation of the target hydroxy ketone.

Part 3: Troubleshooting & Optimization

The success of this synthesis relies on balancing the "Three Vectors of Failure": Polymerization, Cannizzaro Reaction, and Elimination.

Solvent Effects on Product Distribution

The solvent dictates the transition state energy of the elimination step.

| Solvent | Dielectric Constant | Primary Product | Mechanistic Reason |

| DMSO | 47 | 3-Hydroxy ketone | Naked anion reacts fast; poor solvation of OH- slows elimination. |

| Ethanol/Methanol | 25-33 | Mixture / Enone | Protic solvent stabilizes OH- leaving group, facilitating elimination. |

| Water | 80 | Enone (Precipitates) | Hydrophobic effect drives aggregation and elimination. |

Common Failure Modes

-

Formation of Phenyl Vinyl Ketone (Enone):

-

Cause: Reaction temperature too high (>40°C) or reaction time too long.

-

Remedy: Keep strictly at RT. Quench earlier.

-

-

Recovery of Starting Material (Retro-Aldol):

-

Cause: Inefficient quenching or basic workup.

-

Remedy: Ensure aqueous phase is acidic (pH 4) during extraction. Do not use basic drying agents (like

) in the drying step; use

-

-

Cannizzaro Reaction (Formaldehyde consumption):

-

Cause: Base concentration too high (e.g., using 1.0 eq NaOH).

-

Remedy: Use catalytic amounts (0.05 eq) of weaker bases like

or DBU.

-

References

-

Wesslén, B. (1967).[3] Aldol Reactions of Formaldehyde in Non-aqueous Media. I. Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. Acta Chemica Scandinavica, 21, 713-717.[3] Link

-

Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation.[4][3][5][6][7][8][9][10] Organic Reactions.[1][3][5][6][7][9][11] (Definitive review on Aldol mechanisms). Link

-

Process for the production of carbonyls. (1993). World Intellectual Property Organization, WO1993010071A1. (Industrial application of the synthesis). Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Source for Enolate Chemistry and E1cB mechanisms). Link

Sources

- 1. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE102004033313A1 - Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkyne Hydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. WO1993010071A1 - Process for the production of carbonyls - Google Patents [patents.google.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

3-Hydroxy-1-phenylpropan-1-one: A Cornerstone Precursor in Modern Organic Synthesis

An In-Depth Technical Guide

Abstract

3-Hydroxy-1-phenylpropan-1-one, a β-hydroxy ketone, represents a fundamentally important and versatile precursor in the landscape of organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and strategic application of this key intermediate. We will dissect established and innovative synthetic routes, including Mannich-type reactions and asymmetric methodologies, providing detailed, field-tested protocols. Furthermore, this document elucidates the role of 3-Hydroxy-1-phenylpropan-1-one as a central building block in the synthesis of high-value molecules, with a particular focus on blockbuster pharmaceuticals such as Fluoxetine, Atomoxetine, and Duloxetine. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful precursor in their synthetic endeavors.

Core Concepts: The Strategic Importance of 3-Hydroxy-1-phenylpropan-1-one

At its core, 3-Hydroxy-1-phenylpropan-1-one (also known as 3-hydroxypropiophenone) is a C9H10O2 molecule that serves as a quintessential example of a 1,3-dioxygenated synthon.[1][2] Its value lies in the precise spatial relationship of its two functional groups, which provides a robust platform for constructing more complex molecular architectures.

Key Molecular Properties:

| Property | Value | Reference |

| CAS Number | 5650-41-9 | [1][2] |

| Molecular Formula | C9H10O2 | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| IUPAC Name | 3-hydroxy-1-phenylpropan-1-one | [3] |

| Synonyms | 3-Hydroxypropiophenone, 2-Benzoylethanol | [3] |

The presence of a hydroxyl group beta to a ketone is a common motif in many natural products and pharmacologically active compounds.[4] This structural unit is a gateway to producing chiral amino alcohols, a critical pharmacophore in numerous drug classes that interact with the central nervous system. The ability to selectively modify either the ketone or the alcohol, or to use them in concert for cyclization reactions, underpins the synthetic utility of this precursor.

Synthesis of the Precursor: Pathways to a Versatile Building Block

The efficient synthesis of 3-Hydroxy-1-phenylpropan-1-one and its derivatives is paramount. The choice of synthetic route is often dictated by the desired scale, cost-effectiveness, and, critically, the need for stereochemical control.

The Mannich Reaction: A Classic Route to β-Amino Ketones

The Mannich reaction is a cornerstone of C-C bond formation, providing a reliable method to produce β-amino ketones, which are direct precursors to 3-Hydroxy-1-phenylpropan-1-one.[5][6] This one-pot, three-component condensation involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (e.g., dimethylamine).[7]

The reaction proceeds through the formation of an iminium ion from formaldehyde and the secondary amine. Acetophenone, acting as the enol or enolate, then attacks the iminium ion to form the β-amino ketone, known as a Mannich base.

Caption: The Mannich reaction pathway to β-amino ketones.

The resulting Mannich base can then be converted to 3-Hydroxy-1-phenylpropan-1-one, although this subsequent step is often bypassed by using the Mannich base itself as the direct precursor for further synthesis, for example, in the production of certain pharmaceuticals.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Base)

-

Reagent Preparation: A mixture of acetophenone (1.0 mol), dimethylamine hydrochloride (1.2 mol), paraformaldehyde (1.5 mol), and 95% ethanol is prepared. A few drops of concentrated hydrochloric acid are added as a catalyst.

-

Reaction: The mixture is refluxed with vigorous stirring for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The solution is cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from an ethanol/acetone mixture to yield the crystalline hydrochloride salt of the Mannich base.

-

Rationale: The use of the hydrochloride salt of the amine prevents uncontrolled polymerization of formaldehyde and ensures the in-situ formation of the required iminium ion. The acidic catalyst promotes both the enolization of acetophenone and the formation of the iminium ion.

Asymmetric Synthesis: Accessing Enantiopure Precursors

For many pharmaceutical applications, controlling stereochemistry is not just a preference but a regulatory requirement. The synthesis of enantiomerically pure (S)- or (R)-3-hydroxy-1-phenylpropan-1-one and its derivatives is a critical challenge.

Catalytic Asymmetric Hydrogenation

A highly efficient method involves the asymmetric hydrogenation of a prochiral precursor, such as a β-amino ketone or a β-chloro ketone, using a chiral catalyst system. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed.[8]

Caption: Enantioselective reduction using a chiral catalyst.

Experimental Protocol: Asymmetric Reduction of 3-Chloropropiophenone

This reaction yields the chiral alcohol, 3-chloro-1-phenyl-1-propanol, a direct and crucial precursor for drugs like fluoxetine.[9][10]

-

Catalyst Preparation: A chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) is generated in situ from a chiral amino alcohol and a borane source (e.g., borane-dimethyl sulfide complex) in an aprotic solvent like toluene under an inert atmosphere.

-

Reduction: The substrate, 3-chloropropiophenone, is dissolved in toluene and added slowly to the catalyst solution at a controlled low temperature (e.g., 0 °C to -20 °C).

-

Quenching & Isolation: The reaction is carefully quenched with methanol after completion. The product is then isolated through extraction with an organic solvent, followed by washing and purification via column chromatography or crystallization.

-

Rationale & Causality: The chiral catalyst creates a sterically defined environment around the carbonyl group. The borane reductant is delivered to one face of the ketone preferentially, leading to the formation of one enantiomer in high excess. The choice of solvent and low temperature are critical for maximizing enantioselectivity by minimizing non-selective background reduction and enhancing the stability of the catalyst-substrate complex.[10]

A Versatile Precursor in Action: Key Synthetic Transformations

The true power of 3-Hydroxy-1-phenylpropan-1-one is demonstrated by its diverse reactivity, enabling the synthesis of a wide range of important structural motifs.

Gateway to 1,3-Amino Alcohols: Synthesis of Fluoxetine and Atomoxetine

The synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) is a flagship application. The synthesis of (S)-Fluoxetine serves as a perfect case study.

The journey begins with an enantiomerically pure precursor, (S)-3-chloro-1-phenylpropanol, which is derived from the asymmetric reduction of 3-chloropropiophenone.

Caption: Synthetic pathway to Fluoxetine from a key precursor.

-

Activation of the Hydroxyl Group: The hydroxyl group of (S)-3-chloro-1-phenylpropanol is converted into a better leaving group, such as a mesylate or tosylate. This enhances its reactivity for the subsequent nucleophilic substitution.

-

Nucleophilic Substitution: The activated intermediate is treated with methylamine. The amine attacks the carbon bearing the leaving group in an SN2 reaction, displacing the mesylate/tosylate and forming (S)-N-methyl-3-phenyl-3-hydroxypropylamine.

-

Etherification: The final step is a Williamson ether synthesis. The hydroxyl group of the amino alcohol is deprotonated with a strong base like sodium hydride (NaH), and the resulting alkoxide reacts with 4-trifluoromethyl-fluorobenzene to form the ether linkage, yielding Fluoxetine.[11]

This multi-step sequence highlights the importance of the precursor's bifunctionality and the necessity of stereochemical control from the outset. A similar strategy is employed for the synthesis of Atomoxetine and Duloxetine.[11]

Dehydration to α,β-Unsaturated Ketones

Acid- or base-catalyzed dehydration of 3-Hydroxy-1-phenylpropan-1-one leads to the formation of 1-phenylprop-2-en-1-one (phenyl vinyl ketone), a valuable Michael acceptor. These α,β-unsaturated systems are themselves important building blocks for creating more complex molecules, including various heterocyclic compounds and 1,5-dicarbonyls through conjugate addition. The self-condensation of acetophenone to dypnone (1,3-diphenyl-2-buten-1-one) is a related transformation that underscores the utility of this structural class.[12][13]

Summary of Pharmaceutical Applications

The 3-hydroxy-1-phenylpropan-1-one scaffold is integral to the structure of several major pharmaceuticals.

| Drug | Therapeutic Class | Key Precursor Moiety |

| Fluoxetine | Antidepressant (SSRI) | 3-(Methylamino)-1-phenylpropan-1-ol |

| Atomoxetine | ADHD Treatment (NRI) | 3-(Methylamino)-1-phenylpropan-1-ol |

| Duloxetine | Antidepressant (SNRI) | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |

Conclusion and Future Outlook

3-Hydroxy-1-phenylpropan-1-one and its direct derivatives are not merely simple organic molecules; they are enabling precursors that have paved the way for the large-scale, stereocontrolled synthesis of complex and life-changing pharmaceuticals. The synthetic pathways detailed in this guide—from the classic Mannich reaction to modern asymmetric catalysis—demonstrate the chemical ingenuity applied to construct this valuable building block.

The future of research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the use of biocatalysis for enantioselective reductions and the design of novel organocatalysts that can operate under greener reaction conditions. As the demand for complex, enantiomerically pure pharmaceuticals continues to grow, the strategic importance of mastering the synthesis and application of foundational precursors like 3-Hydroxy-1-phenylpropan-1-one will only intensify.

References

- Saravanan, K., et al. (2011). Solvent-free self-condensation of acetophenone to dypnone using a nano-crystalline sulfated zirconia catalyst. Catalysis Science & Technology.

- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

- ChemSynthesis. (2026). 3-hydroxy-1-phenyl-1-propanone.

- Roman, G., & et al. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate.

- IJESI. (2023). Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR. International Journal of Engineering and Scientific Investigation.

- Google Patents. (2004). Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines.

- ResearchGate. (2018). Acetophenone Mannich bases: Study of ionic liquid catalysed synthesis and antioxidative potential of products.

- ResearchGate. (n.d.). Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water.

- Begell Digital Library. (2022). Self-condensation of acetophenone to dypnone: Synergism of microwave and solid acid catalysis.

- National Institutes of Health. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products.

- NIST. (n.d.). 1-Propanone, 3-hydroxy-1-phenyl-. NIST Chemistry WebBook.

- National Institutes of Health. (n.d.). Hydroxypropiophenone. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.

- NIST. (n.d.). 1-Propanone, 3-hydroxy-1-phenyl-. NIST Chemistry WebBook.

- ResearchGate. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones.

- Bayanati, M., et al. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Institutes of Health.

- ResearchGate. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.

- National Institutes of Health. (n.d.). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity.

- Ramachandran, P. V., & Chanda, P. B. (2013). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Chemical Communications, 49(30), 3152-3154.

Sources

- 1. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 2. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 3. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijesi.org [ijesi.org]

- 6. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DE102004033313A1 - Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

- 13. dl.begellhouse.com [dl.begellhouse.com]

3-Hydroxy-1-phenylpropan-1-one: The Prochiral Gateway to 1,3-Functionalized Scaffolds

[1]

Executive Summary

3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9) is a

Historically, its isolation was elusive due to the propensity of the product to undergo dehydration to phenyl vinyl ketone (a reactive Michael acceptor) or double-addition to form complex polymers. Modern applications focus on its role as a prochiral substrate for Asymmetric Transfer Hydrogenation (ATH) , yielding enantiopure 1-phenylpropane-1,3-diols—key motifs in lignan natural products and chiral pharmaceutical building blocks.[1]

Historical Evolution: The "Formaldehyde Challenge"

The history of 3-Hydroxy-1-phenylpropan-1-one is defined by the difficulty of its synthesis.[1] Unlike standard aldol reactions, the reaction between acetophenone and formaldehyde presents a unique kinetic trap.

The Polymerization Pitfall (Early 20th Century)

Early attempts to synthesize this molecule via classical base-catalyzed aldol condensation (e.g., NaOH/EtOH) failed to isolate the mono-adduct. The high reactivity of formaldehyde led to:

-

Bis-hydroxymethylation: Formation of

-bis(hydroxymethyl)acetophenone.[1] -

Dehydration: Rapid elimination of water to form phenyl vinyl ketone.

-

Polymerization: The resulting enone reacted with excess enolate, creating oligomeric mixtures.

The Solvent Breakthrough (1967)

The definitive isolation was achieved by Bengt Wesslén in 1967. By switching the solvent system to Dimethyl Sulfoxide (DMSO) with a mild base (Potassium Carbonate), Wesslén suppressed the dehydration pathway.

-

Key Insight: DMSO solvates the cation, increasing the basicity of the carbonate while minimizing the temperature required, thus kinetically trapping the aldol adduct before elimination could occur.

-

Outcome: This marked the transition of the molecule from a transient spectroscopic ghost to an isolable synthetic intermediate.

Divergent Synthetic Pathways

The utility of 3-Hydroxy-1-phenylpropan-1-one is best understood by comparing its synthesis and downstream transformations against the industrial "Mannich Route."[1]

Visualization: The Propiophenone Divergence

The following diagram illustrates the competitive pathways between the Oxygen series (Aldol) and Nitrogen series (Mannich), highlighting the synthesis of major antidepressants.

Figure 1: Divergent synthesis pathways from acetophenone.[1] The Mannich route (Red) is the industrial standard for SSRIs, while the Aldol route (Green) provides access to chiral diols.

Technical Methodologies

Protocol A: Modern Controlled Synthesis (Mukaiyama Aldol Variant)

To avoid the historical polymerization issues, modern synthesis utilizes pre-formed enolates or silyl enol ethers.

Reagents:

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1]

-

Trioxane (Formaldehyde source)[1]

-

Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Enolization: React acetophenone with TMSCl/Et3N to generate the trimethylsilyl enol ether. This locks the enolate regiochemistry.

-

Lewis Acid Activation: Dissolve trioxane in anhydrous DCM at -78°C. Add catalytic TMSOTf.

-

Addition: Slowly add the silyl enol ether. The Lewis acid activates the formaldehyde equivalent without deprotonating the alpha-position, preventing polymerization.

-

Hydrolysis: Quench with dilute aqueous HCl to cleave the silyl group, yielding pure 3-Hydroxy-1-phenylpropan-1-one.

Protocol B: Biocatalytic Asymmetric Reduction

This molecule is a prime substrate for Dynamic Kinetic Resolution (DKR) .

Objective: Convert the prochiral ketone into a chiral 1,3-diol (e.g., (S,S)-1-phenylpropane-1,3-diol). Catalyst: Ruthenium-Noyori complex (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]).[1]

Data Table: Solvent Effects on Stereoselectivity

| Solvent System | H2 Pressure (atm) | Conversion (%) | ee (Anti-Diol) | Note |

| MeOH | 10 | 95% | 82% | Fast reaction, moderate stereo-control |

| DCM / t-BuOH (1:1) | 10 | 92% | >99% | Optimal hydrogen bonding network |

| THF | 10 | 60% | 75% | Poor solubility of catalyst |

Data aggregated from recent ATH studies (e.g., MDPI, 2024).

Pharmaceutical Applications & Mechanism[4]

The Fluoxetine/Atomoxetine Connection

While Fluoxetine (Prozac) is commercially manufactured via the Mannich base (3-dimethylamino-1-phenylpropan-1-one), the 3-hydroxy analogue offers a stereochemically superior route for "switch" strategies.[1]

-

Chiral Pool Entry: Reduction of 3-Hydroxy-1-phenylpropan-1-one yields 1-phenylpropane-1,3-diol .[1][8][9]

-

Differentiation: The primary alcohol (C3) is less hindered than the benzylic alcohol (C1).

-

Selective Activation: The primary alcohol can be selectively tosylated.

-

Nucleophilic Displacement: Reaction with methylamine introduces the nitrogen atom with inversion (if attacking C1) or retention (if attacking C3), allowing precise control over the final drug stereochemistry.

Pathway Diagram: From Hydroxy-Ketone to Drug Scaffold[1]

Figure 2: The "Chiral Pool" route utilizing the hydroxy-ketone to access amino-alcohol pharmacophores.[1]

References

-

Wesslén, B. (1967).[2] Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. Acta Chemica Scandinavica, 21, 713-720.[1][2]

-

Nielsen, A. T., & Houlihan, W. J. (2011).[7] The Aldol Condensation. Organic Reactions, 16. (Definitive review on the scope and limitations of the reaction).

-

Touati, R., et al. (2024).[5] Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI Molecules, 29(14), 3420. (Details the biocatalytic/catalytic reduction to diols).

-

Eli Lilly & Co. (2001). Process for the preparation of Fluoxetine Hydrochloride. WO Patent 2001044166A1. (Industrial context of the Mannich vs. Hydroxy routes).

-

Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Society Reviews, 39, 1600-1618.[1] (Modern catalytic methods avoiding polymerization).

Sources

- 1. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. sites.nvcc.edu [sites.nvcc.edu]

- 4. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mabel.wwu.edu [mabel.wwu.edu]

Technical Whitepaper: Research Applications of 3-Hydroxy-1-phenylpropan-1-one

Executive Summary

3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9), also known as

This guide outlines the compound's chemical behavior, its pivotal role in asymmetric drug synthesis, and protocols for its biocatalytic transformation.[1]

Part 1: Chemical Profile & Synthetic Divergence

Structural Distinction & Stability

Researchers must rigorously distinguish between the target compound and its isomers to avoid experimental failure.

| Feature | Target: 3-Hydroxy-1-phenylpropan-1-one | Common Confusion: 3'-Hydroxypropiophenone |

| Structure | ||

| CAS | 5650-41-9 | 13103-80-5 |

| Reactivity | Retro-Aldol, Dehydration, Carbonyl Reduction | Electrophilic Aromatic Substitution, Phenolic coupling |

| Primary Use | Chiral Drug Synthesis (SSRIs) | Fragrances, UV Stabilizers, Resins |

The Reactivity Triad

The utility of 3-Hydroxy-1-phenylpropan-1-one stems from its position at the intersection of three reaction pathways. It is rarely the final product; rather, it is a transient "storage form" of reactivity.

-

Dehydration (The Michael Switch): Under acidic or thermal conditions, it eliminates water to form Phenyl Vinyl Ketone (Acrylophenone) , a potent Michael acceptor. This allows for the in situ generation of the unstable vinyl ketone for reaction with nucleophiles (amines, thiols).

-

Retro-Mannich/Aldol: In the presence of strong base, it can revert to acetophenone and formaldehyde equivalents, necessitating controlled pH during handling.

-

Asymmetric Reduction: The ketone carbonyl is prochiral. Stereoselective reduction yields 1-phenyl-1,3-propanediol , a high-value chiral building block.

Part 2: Pharmaceutical Applications (The SSRI Pathway)

The most authoritative application of this scaffold is in the synthesis of 3-aryloxy-3-phenylpropylamines, a class of drugs including Fluoxetine , Atomoxetine , and Nisoxetine .

Mechanism of Action

The synthesis relies on transforming the ketone into a chiral alcohol, followed by activation of the primary hydroxyl group (C3) and displacement by an amine.

-

Step 1: Asymmetric reduction of 3-Hydroxy-1-phenylpropan-1-one to (S)-1-phenyl-1,3-propanediol.

-

Step 2: Selective activation of the primary alcohol (e.g., mesylation).

-

Step 3: Nucleophilic substitution with methylamine to form the amino-alcohol.

-

Step 4: Arylation of the secondary alcohol (C1) to attach the drug-specific ether moiety (e.g., 4-trifluoromethylphenol for Fluoxetine).

Synthetic Workflow Diagram

The following diagram illustrates the divergence from the 3-hydroxy ketone scaffold to major pharmaceutical targets.

Caption: Divergent synthetic pathways from 3-Hydroxy-1-phenylpropan-1-one to Michael acceptors and SSRI therapeutics.

Part 3: Biocatalysis & Green Chemistry[2]

In modern drug development, 3-Hydroxy-1-phenylpropan-1-one is used as a model substrate to screen Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) . The goal is to achieve >99% enantiomeric excess (ee) of the diol without using heavy metal catalysts.

Why Use Biocatalysis?

Chemical reduction (e.g., NaBH4) typically yields a racemic diol, requiring wasteful resolution steps. Biocatalytic reduction establishes the C1 chiral center with high fidelity.

-

Enzyme Class: NADPH-dependent Oxidoreductases (EC 1.1.1.x).

-

Substrate Specificity: The enzyme must tolerate the bulky phenyl group and the polar distal hydroxyl group.

-

Regioselectivity: Enzymes differentiate between the ketone (C1) and the primary alcohol (C3), reducing only the former.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1,3-propanediol (Chemical Reduction)

Use this protocol to generate the racemic standard for analytical comparison.

-

Preparation: Dissolve 3-Hydroxy-1-phenylpropan-1-one (10 mmol) in anhydrous ethanol (30 mL).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4, 12 mmol) portion-wise over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane).

-

Quench: Carefully add saturated NH4Cl solution (10 mL) to destroy excess hydride.

-

Extraction: Evaporate ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 30%

60% EtOAc in Hexane). -

Yield: Expect 85-92% of a viscous, colorless oil (racemic 1-phenyl-1,3-propanediol).

Protocol B: Biocatalytic Screening (Micro-Scale)

Use this protocol to identify enzymes capable of asymmetric reduction.

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgCl2.

-

Cofactor Mix: Add NADPH (10 mM) and a cofactor regeneration system (e.g., Glucose Dehydrogenase + Glucose).

-

Substrate Loading: Add 3-Hydroxy-1-phenylpropan-1-one (dissolved in DMSO, final conc. 5 mM) to the buffer.

-

Enzyme Addition: Add 1-5 mg of lyophilized KRED candidate.

-

Incubation: Shake at 30°C / 250 rpm for 24 hours.

-

Analysis: Extract with Ethyl Acetate (200 µL). Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column) to determine conversion and ee.

References

-

PubChem. (2025).[2] 3-Hydroxy-1-phenylpropan-1-one (Compound Summary). National Library of Medicine.[2] [Link]

-

Corey, E. J., & Reichard, G. A. (1989). Enantioselective Synthesis of Fluoxetine.[3] Tetrahedron Letters. (Foundational reference for 1,3-amino alcohol synthesis).

-

Forschungszentrum Jülich. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.[4] (Demonstrates biocatalytic reduction of phenyl-alkyl ketones). [Link]

-

PrepChem. (2024). Synthesis of 1-phenylpropan-3-ol-1-one.[5] (Synthetic protocols for hydroxy-ketone precursors). [Link]

-

NIST WebBook. (2024). 1-Propanone, 3-hydroxy-1-phenyl- Data.[2][6][7][8][9] National Institute of Standards and Technology. [Link]

Sources

- 1. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. prepchem.com [prepchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 8. 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. data.epo.org [data.epo.org]

An In-depth Technical Guide to Determining the Solubility of 3-Hydroxy-1-phenylpropan-1-one

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Hydroxy-1-phenylpropan-1-one. This compound, an aromatic ketone, serves as a key intermediate in the synthesis of various pharmaceuticals.[1] A thorough understanding of its solubility in different solvent systems is paramount for its effective use in synthesis, formulation, and preclinical development. This guide moves beyond a simple recitation of protocols to explain the underlying physicochemical principles that govern solubility. It offers a detailed, field-proven experimental workflow, from theoretical prediction to analytical quantification, ensuring a self-validating and robust approach to solubility assessment.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

3-Hydroxy-1-phenylpropan-1-one, also known as 3-hydroxypropiophenone, is a versatile organic compound with a molecular formula of C₉H₁₀O₂.[2][3][4][5][6] Its structure, featuring a phenyl ring, a ketone group, and a hydroxyl group, imparts a unique polarity profile that dictates its interaction with various solvents. In the pharmaceutical industry, the solubility of such intermediates is a critical parameter. It influences reaction kinetics, purification strategies, and the feasibility of formulation approaches. Poorly understood solubility can lead to challenges in achieving desired concentrations, unexpected precipitation, and ultimately, delays in the drug development pipeline. This guide provides the necessary tools to systematically characterize the solubility of 3-Hydroxy-1-phenylpropan-1-one, enabling informed decisions in a research and development setting.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute and solvent molecules.[7][8] For 3-Hydroxy-1-phenylpropan-1-one, the key to understanding its solubility lies in its molecular structure.

The molecule possesses:

-

A nonpolar phenyl ring: This region favors interactions with nonpolar solvents through van der Waals forces.

-

A polar ketone group (C=O): This group can participate in dipole-dipole interactions.

-

A polar hydroxyl group (-OH): This group is capable of forming hydrogen bonds, a strong type of intermolecular interaction.

The interplay of these features determines the compound's affinity for different classes of solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of 3-Hydroxy-1-phenylpropan-1-one can form strong hydrogen bonds with these solvents, promoting solubility. However, the nonpolar phenyl ring can limit the extent of dissolution in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents have dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in dipole-dipole interactions with the ketone and hydroxyl groups of the solute.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The phenyl ring of 3-Hydroxy-1-phenylpropan-1-one will have a favorable interaction with these solvents, but the polar ketone and hydroxyl groups will be disfavored, likely leading to lower solubility.

Caption: Intermolecular forces governing the solubility of 3-Hydroxy-1-phenylpropan-1-one.

Predicting Solubility using LogP

Qualitative and Quantitative Solubility Data

While precise, publicly available quantitative solubility data for 3-Hydroxy-1-phenylpropan-1-one is limited, several sources from chemical suppliers provide qualitative descriptions. It is generally reported to be:

-

Soluble to slightly soluble in: Methanol, ethanol, acetone, chloroform, and ethyl acetate.[1]

For illustrative purposes, the following table presents solubility data for a structurally similar compound, m-hydroxyacetophenone, in various solvents. This data demonstrates the expected trends and provides a template for presenting experimentally determined results for 3-Hydroxy-1-phenylpropan-1-one.

| Solvent | Solvent Type | Temperature (°C) | Solubility of m-hydroxyacetophenone (mole fraction)[11] |

| Water | Polar Protic | 25 | Low (specific value not provided) |

| Methanol | Polar Protic | 25 | High (specific value not provided) |

| Ethanol | Polar Protic | 25 | High (specific value not provided) |

| n-Propanol | Polar Protic | 25 | High (specific value not provided) |

| Isopropanol | Polar Protic | 25 | High (specific value not provided) |

| Ethyl Acetate | Polar Aprotic | 25 | Moderate (specific value not provided) |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12][13][14] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.[13][14]

Caption: The experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

-

3-Hydroxy-1-phenylpropan-1-one (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Scintillation vials or suitable flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 3-Hydroxy-1-phenylpropan-1-one to a series of vials, each containing a known volume of a different solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-300 RPM).[15] Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[12][15]

-

Phase Separation: After equilibration, carefully remove the vials from the shaker. Allow any remaining solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials and collect the supernatant or filter the solution using a syringe filter. This step is critical to avoid artificially high concentration readings from suspended microparticles.

-

Dilution and Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of 3-Hydroxy-1-phenylpropan-1-one in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry (see Section 5).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is crucial for reliable solubility data. Two common and effective methods are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)